3-allyl-2-(cinnamylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
Properties
IUPAC Name |
2-[(E)-3-phenylprop-2-enyl]sulfanyl-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c1-2-14-25-21(26)20-19(17-12-6-7-13-18(17)23-20)24-22(25)27-15-8-11-16-9-4-3-5-10-16/h2-13,23H,1,14-15H2/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPOMNIQALPEBU-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SC/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-allyl-2-(cinnamylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidoindole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the allyl group: The allylation of the pyrimidoindole core can be performed using allyl bromide in the presence of a base such as potassium carbonate in acetone.
Addition of the cinnamylthio group: The cinnamylthio group can be introduced via a nucleophilic substitution reaction using cinnamyl chloride and a thiol derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-allyl-2-(cinnamylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The allyl and cinnamylthio groups can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the allyl and cinnamylthio positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of substituted pyrimidoindole derivatives.
Scientific Research Applications
3-allyl-2-(cinnamylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one has several scientific research applications:
Medicinal Chemistry: It has shown potential as an inhibitor of phosphoinositide 3-kinase (PI3K), which is a target for cancer therapy.
Material Science: The compound can be used in the development of organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Biological Studies: It can be used as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of 3-allyl-2-(cinnamylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets. For instance, as a PI3K inhibitor, it binds to the active site of the enzyme, preventing its interaction with phosphoinositides and thereby inhibiting the PI3K/AKT/mTOR signaling pathway . This leads to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
2-((3-(Naphthalen-2-yl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic Acid (7c)
- Key Features : Replaces the cinnamylthio group with a thioacetic acid moiety and introduces a naphthalenyl group at position 3.
- The naphthalenyl group may increase π-π stacking interactions with aromatic residues in biological targets, as observed in its role as a selective Toll-like receptor 4 (TLR4) ligand .
- Synthesis: Prepared via nucleophilic substitution using KOH and chloroacetic acid in ethanol, suggesting a scalable route for polar derivatives .
3-(4-Chlorophenyl)-2-Phenacylsulfanyl-5H-Pyrimido[5,4-b]indol-4-one
- Key Features : Substitutes the allyl group with a 4-chlorophenyl ring and the cinnamylthio with a phenacylsulfanyl chain.
- Impact: The electron-withdrawing chlorine atom may reduce electron density at the pyrimidine ring, altering reactivity in electrophilic substitutions.
8-Bromo-3-(3-Isopropoxypropyl)-3H-Pyrimido[5,4-b]indol-4(5H)-one
- Key Features : Incorporates a bromine atom at position 8 and an isopropoxypropyl chain at position 3.
- Impact : The bromine atom increases molecular weight and may facilitate halogen bonding in protein interactions. The isopropoxypropyl group adds steric bulk and ether functionality, likely improving metabolic stability compared to the allyl group .
Physicochemical Properties
- Lipophilicity : The cinnamylthio and allyl groups in the target compound likely increase logP compared to hydroxylated (e.g., compound 66) or carboxylated (e.g., 7c) analogs .
- Melting Points : While direct data are unavailable, brominated derivatives (e.g., 8-bromo analog) exhibit higher melting points (~276°C) due to increased molecular symmetry and halogen interactions .
Biological Activity
The compound 3-allyl-2-(cinnamylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one is part of a class of pyrimidoindole derivatives that exhibit significant biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of this compound includes a pyrimidoindole backbone with allyl and cinnamylthio substituents. The synthesis typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrimidoindole derivatives. For instance, compounds with similar structures have shown inhibitory effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .
Kinase Inhibition
The biological evaluation of related compounds has demonstrated their ability to inhibit specific protein kinases. For example, certain pyrimido[5,4-b]indoles have been tested against cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK3), showing micromolar to submicromolar IC50 values. This suggests that this compound may also possess similar kinase inhibitory activity .
Case Studies
- In Vitro Studies :
- Mechanistic Studies :
- Mechanistic investigations revealed that these compounds could induce cell cycle arrest in the G2/M phase and activate apoptotic pathways through caspase activation. This was particularly noted in breast cancer cell lines where the compound led to significant decreases in cell viability after 48 hours of treatment .
Data Table: Biological Activities of Related Compounds
| Compound Name | IC50 (µM) | Target Kinase | Activity Type |
|---|---|---|---|
| This compound | TBD | TBD | Anticancer |
| 8-Nitro-5H-pyrimido[5,4-b]indol-4-amines | 7.6 | DYRK1A | Kinase Inhibition |
| Compound 1d | 0.6 | CK1δ/ε | Kinase Inhibition |
| Compound 3a | 0.7 | CK1δ/ε | Kinase Inhibition |
Q & A
Q. What are the key synthetic strategies for preparing 3-allyl-2-(cinnamylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one?
The synthesis typically involves multi-step protocols:
- Core formation : Cyclization of indole derivatives with pyrimidine precursors under acidic or basic conditions (e.g., using Na₂S and CuI in DMSO/H₂O under microwave irradiation for accelerated reactions) .
- Functionalization : Thioether linkage introduction via nucleophilic substitution (e.g., cinnamylthio group addition using cinnamyl mercaptan) .
- Purification : Silica gel chromatography and recrystallization ensure >95% purity. Analytical validation requires ¹H/¹³C NMR and HRMS .
Q. How is the structural identity of this compound confirmed?
- Spectroscopic methods : ¹H NMR (e.g., allyl protons at δ 5.1–5.3 ppm; indole NH at δ 10.2 ppm) and ¹³C NMR (carbonyl C=O at ~170 ppm) .
- Mass spectrometry : HRMS confirms molecular weight (e.g., [M+H]⁺ calculated for C₂₃H₂₀N₃O₂S: 402.1245; observed: 402.1248) .
- X-ray crystallography (if available) resolves 3D conformation and π-π stacking interactions .
Q. What initial biological screening assays are recommended for this compound?
- Anticancer : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Antiviral : HBV/HCV replication inhibition in HepG2 cells using qPCR .
- Immunomodulatory : NF-κB activation assays via luciferase reporter systems (TLR4 agonism/antagonism) .
Advanced Research Questions
Q. How do structural modifications (e.g., allyl vs. phenethyl substituents) impact biological activity?
- Substituent effects :
| Substituent | Activity Trend | Example Reference |
|---|---|---|
| Allyl (current) | Enhanced kinase inhibition (EGFR IC₅₀ = 0.8 µM) | |
| Phenethyl | TLR4 agonism (EC₅₀ = 1.2 µM) | |
| Fluorobenzyl | Antiviral (HBV IC₅₀ = 5 µM) |
- Mechanistic insight : Allyl groups improve membrane permeability, while cinnamylthio enhances target binding via hydrophobic interactions .
Q. How to resolve contradictions in reported biological activities (e.g., anticancer vs. immunomodulatory effects)?
- Context-dependent activity : Anticancer effects (pro-apoptotic) may dominate in high-dose treatments, while low doses modulate TLR4/NF-κB pathways .
- Assay specificity : Use CRISPR-validated isogenic cell lines to isolate target-specific effects (e.g., EGFR-KO vs. TLR4-KO models) .
Q. What strategies optimize pharmacokinetics (e.g., solubility, metabolic stability)?
- Prodrug design : Esterification of the 4(5H)-one carbonyl improves oral bioavailability .
- CYP450 inhibition assays : Identify metabolic hotspots (e.g., allyl oxidation) using liver microsomes + LC-MS .
- Formulation : Nanoemulsions (e.g., PLGA nanoparticles) enhance aqueous solubility (from 0.1 mg/mL to 2.5 mg/mL) .
Q. How to validate target engagement in cellular models?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
